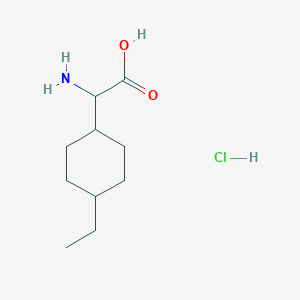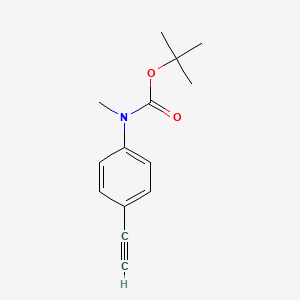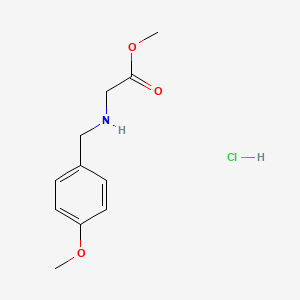
BocNH-PEG8-CH2CH2NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BocNH-PEG8-CH2CH2NH2, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a linear heterobifunctional polyethylene glycol (PEG) reagent. This compound contains an amine group and a Boc (tert-butoxycarbonyl) protected amine group. It is commonly used as a crosslinker with a PEG spacer group, which enhances the solubility and stability of peptides and proteins, and reduces their immunogenicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG8-CH2CH2NH2 typically involves the reaction of polyethylene glycol (PEG) with tert-butyl carbamate and an amine group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and ultrafiltration.
Análisis De Reacciones Químicas
Types of Reactions
BocNH-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups or NHS esters to form amide bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxyl-containing compounds and NHS esters. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Deprotection Reactions: Reagents such as TFA or HCl are used under acidic conditions to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are amide-linked compounds.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Aplicaciones Científicas De Investigación
BocNH-PEG8-CH2CH2NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of PEGylated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of BocNH-PEG8-CH2CH2NH2 involves its ability to form stable amide bonds through its amine groups. The PEG spacer group provides flexibility and hydrophilicity, which enhances the solubility and stability of the modified molecules. The Boc protecting group allows for selective deprotection under acidic conditions, enabling controlled release of the active amine group .
Comparación Con Compuestos Similares
Similar Compounds
Boc-NH-PEG-NH2: Another heterobifunctional PEG reagent with similar properties but different chain lengths.
Boc-NH-PEG12-CH2CH2NH2: A similar compound with a longer PEG chain, providing greater flexibility and solubility.
Boc-NH-PEG10-CH2CH2NH2: A compound with a slightly shorter PEG chain, offering different solubility and stability characteristics
Uniqueness
BocNH-PEG8-CH2CH2NH2 is unique due to its specific PEG chain length, which provides a balance between flexibility and solubility. This makes it particularly useful in applications where moderate chain length is desired for optimal performance .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48N2O10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21,24H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDFELJBUQILOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline](/img/structure/B8097977.png)

